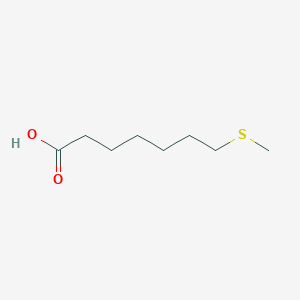
2-Cyano-5-hydroxymethylpyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula for 2-Cyano-5-hydroxymethylpyridine is C7H6N2O . Its molecular weight is 134.13500 . The exact mass is 134.04800 .
Physical and Chemical Properties Analysis
This compound has a density of 1.257g/cm3 . Its boiling point is 353.825ºC at 760 mmHg . The flash point is 167.788ºC . The pKa is predicted to be 13.26±0.10 .
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
2-Cyano-5-hydroxymethylpyridine derivatives have garnered interest due to their promising biological activities, which include anticancer, antibacterial, antifungal, and HIV-1 inhibitory effects. Their high reactivity makes them valuable intermediates in organic synthesis. A review by Ghosh et al. (2015) highlights the compound's pivotal role in the synthesis of 2-oxo-3-cyanopyridine derivatives and its diverse pharmacological applications, suggesting its potential in future medicinal chemistry research Ghosh et al., 2015.
Biomass Conversion and Sustainable Materials
In the context of sustainable materials, this compound derivatives serve as precursors in converting plant biomass into valuable chemicals. Chernyshev et al. (2017) discussed the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates, which can be derived from this compound, and its application in producing monomers, polymers, and fuels. This underscores the compound's role in the development of renewable resources for the chemical industry Chernyshev et al., 2017.
Advanced Adhesive Systems
Thoma et al. (2020) explored the use of 5-Hydroxymethylfurfural (HMF), a derivative of this compound, in creating bio-based adhesives. Highlighting its potential to replace fossil-based chemicals in the wood and foundry industries, this study presents an innovative approach to developing environmentally friendly adhesive systems Thoma et al., 2020.
Safety and Hazards
2-Cyano-5-hydroxymethylpyridine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTHYXJJRHOQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482489 | |
| Record name | 2-cyano-5-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58553-48-3 | |
| Record name | 2-cyano-5-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)


![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)
